Binding Selectivity: AR-R17779 vs. GTS-21 at α7 vs. α4β2 nAChR Subtypes
AR-R17779 demonstrates true binding selectivity for the α7 nAChR subtype, a property not shared by the earlier clinical candidate GTS-21. In competition radioligand binding assays, AR-R17779 exhibits a Ki of 92 nM at rat α7 nAChR (against 5 nM α-bungarotoxin) and a Ki of 16,000 nM at rat α4β2 nAChR (against 3 nM (-)-nicotine), yielding an α7/α4β2 selectivity ratio of approximately 174-fold [1]. In contrast, GTS-21 was characterized as 'functionally selective' for α7 but demonstrated equivalent or higher radioligand binding affinity for the α4β2 subtype, along with antagonist activity at α4β2 and partial agonist activity at α7 [2].
| Evidence Dimension | Binding selectivity: Ki ratio (α4β2 / α7) |
|---|---|
| Target Compound Data | Ki α7 = 92 nM; Ki α4β2 = 16,000 nM |
| Comparator Or Baseline | GTS-21: Equivalent or higher affinity for α4β2 vs. α7; partial agonist at α7, antagonist at α4β2 |
| Quantified Difference | AR-R17779: ~174-fold selectivity for α7 over α4β2. GTS-21: No meaningful binding selectivity (α4β2 affinity ≥ α7 affinity). |
| Conditions | Rat α7 nAChR against 5 nM α-bungarotoxin; rat α4β2 nAChR against 3 nM (-)-nicotine. |
Why This Matters
True binding selectivity minimizes off-target activation of the predominant brain α4β2 nAChR subtype, which mediates nicotine's abuse liability and cardiovascular effects, enabling cleaner interpretation of α7-specific pharmacology.
- [1] Cenmed. AR-R17779 Hydrochloride (C15-1723-075) Technical Datasheet. Sigma-Aldrich SML2049. View Source
- [2] ScienceDirect. AR-R17779. In: xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2008:1-3. View Source
